molecular formula C13H19Cl3N2O3 B165569 Triclopyr triethylamine salt CAS No. 57213-69-1

Triclopyr triethylamine salt

Cat. No. B165569
CAS RN: 57213-69-1
M. Wt: 357.7 g/mol
InChI Key: ROKVVMOXSZIDEG-UHFFFAOYSA-N
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Description

Triclopyr triethylamine salt is an organic compound used as a systemic foliar herbicide . It is ideal for controlling the growth of woody and broadleaf vegetation . It is also known as Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, compd. with N,N-diethylethanamine (1:1) .


Synthesis Analysis

Triclopyr is a synthetic auxin herbicide available in various formulations including a triethylamine salt, butoxyethyl ester, pyridinyloxyacetic acid, or choline salt . The formulation of a herbicide can impact its activity . An HPLC Method with UV@ 285 nm was used for the analysis of the active ingredient .


Molecular Structure Analysis

The molecular formula of Triclopyr triethylamine is C13H19Cl3N2O3 .


Chemical Reactions Analysis

Triclopyr is a synthetic auxin herbicide that is used to control woody and herbaceous broadleaf plants . The amine salt formulation of triclopyr might be more active than the others on certain plants .


Physical And Chemical Properties Analysis

This compound is a light pinkish amber clear liquid . The flashpoint is 141°F (61°C) .

Scientific Research Applications

Pharmacokinetics and Metabolism

Triclopyr is known for its rapid absorption in various species, primarily as the parent compound. It exhibits rapid plasma or blood clearance, except in dogs. Notably, systemic exposure is not dose-proportional in rats and dogs, and human exposure appears more comparable to rats than dogs. Triclopyr is highly bound to proteins in plasma across different species, indicating that species differences in systemic exposure are not due to differences in the free fraction of triclopyr in plasma. An in vitro study demonstrated that net renal transport of triclopyr is in the direction of secretion in both rats and humans, while reabsorption predominated in dogs, possibly via specific transporters such as OAT1/3. These findings are integral to understanding the metabolism and toxicokinetics across species for relevant toxicity testing and proper dosing levels (Bartels et al., 2020).

Environmental Impact and Safety Assessments

Triclopyr's occurrence in environmental matrices, its metabolism in humans, and its negative effects on biota and humans have been extensively studied. The need for a holistic approach to mass flow balancing has been emphasized to evaluate the systematic risk of triclopyr across all environmental matrices. The Substance Flow Analysis (SFA) tool is suggested for developing a comprehensive flow chart and indicator system for the risk assessment and reduction of triclopyr flows, thereby bridging knowledge gaps related to policy-making on exposure pathways (Huang et al., 2016).

Toxicity and Safety Profile

Triclosan, a compound often associated with triclopyr, has been extensively studied regarding its safety and toxicity. Studies spanning acute, subacute, subchronic, and chronic toxicity; mutagenicity, carcinogenicity, reproduction/teratology, and pharmacokinetics have shown that triclosan is well tolerated by various species, including humans. In clinical studies involving triclosan in solutions and dentifrices, a steady state was reached by day 7 with blood levels in the parts per billion (ppb) range, with urine being the primary route of excretion. These studies conclude that triclosan, and by extension, compounds like triclopyr, can be considered safe for use in various products, provided they are used as intended (Sj et al., 1989).

Mechanism of Action

Target of Action

Triclopyr triethylamine salt, also known as Triclopyr-triethylammonium, is a man-made herbicide used to control both broadleaf and woody plants . It primarily targets broadleaf herbs and woody species . The compound is selective, meaning it only controls certain types of plants . Grasses tend to be less sensitive to Triclopyr than other weeds .

Mode of Action

Triclopyr is a systemic herbicide that affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . It works by mimicking the plant hormone auxin, causing uncontrolled plant growth . This unregulated and uncontrolled growth within a plant leads to its death .

Biochemical Pathways

This compound (TEA) is highly soluble in water and dissociates within one minute to the weak acid, triclopyr . Aquatic photolysis and microbial breakdown are significant degradation pathways for triclopyr .

Pharmacokinetics

Triclopyr is a systemic herbicide, meaning it is absorbed by the leaves and stems of the plant . Once absorbed, Triclopyr is transported throughout the plant using the plant’s vascular system . The average half-life of triclopyr acid in soils is 30 days . Dissipation half lives of triclopyr in water range from 0.5 days to 7.5 days .

Result of Action

The result of Triclopyr’s action is the death of the targeted plant. After absorbing the herbicide, plants die slowly (within weeks) . It causes uncontrolled plant growth and plant death .

Action Environment

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The use of this chemical in areas where soils are permeable, particularly where the water table is shallow, may result in groundwater contamination . Ester and salt forms of triclopyr rapidly turn into the triclopyr acid form in the environment . Most triclopyr is soluble in water, meaning it dissolves easily .

Safety and Hazards

Triclopyr can be hazardous to humans. It’s particularly harmful if it gets in your eyes . The salt form of triclopyr can cause permanent eye damage . It is corrosive and can cause skin irritation .

Future Directions

Further work must be conducted to determine whether there are differences among these formulations under a range of field conditions and target species . Other important management factors such as applicator safety, volatility potential, and cost should be considered when choosing the best formulated product to be applied .

Biochemical Analysis

Biochemical Properties

Triclopyr triethylamine salt is thought to mimic the naturally occurring auxin, Indole Acetic Acid (IAA) . This action appears to involve cell plasticity and nucleic acid metabolism .

Cellular Effects

The exposure to this compound can lead to oxidative injuries in algae, including an increase in malonaldehyde content, cell membrane permeability, and H2O2 levels . Furthermore, the oxidative stress from this compound stimulates a series of antioxidant enzyme activities and their gene expressions .

Molecular Mechanism

It causes uncontrolled plant growth and plant death .

Temporal Effects in Laboratory Settings

In laboratory studies, photolytic processes rapidly degrade this compound, indicating a major role in dissipation from aquatic sites . Subsequent field studies indicate that photolysis has a more limited role in the aquatic degradation, likely due to sunlight attenuation in natural waters, and show that metabolic degradation processes assume a more important role .

Dosage Effects in Animal Models

In animal models, this compound has shown some toxic effects. For example, two generations of male and female rats were fed Triclopyr daily for 10 to 12 weeks before mating . Rats fed moderate doses of Triclopyr for 90 days had changes in their kidneys .

Metabolic Pathways

This compound is degraded by photolysis, microbial metabolism, and hydrolysis to the parent compound, triclopyr acid .

Transport and Distribution

This compound is absorbed through the roots, stems, and leaf tissues, and translocated via apoplastic and symplastic processes, accumulating in the meristematic regions .

properties

IUPAC Name

N,N-diethylethanamine;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3
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InChI Key

ROKVVMOXSZIDEG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl3NO3.C6H15N, C13H19Cl3N2O3
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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DSSTOX Substance ID

DTXSID0034302
Record name Triclopyr triethylamine salt
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Molecular Weight

357.7 g/mol
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Physical Description

Triclopyr triethylammonium salt is a colorless to amber liquid., Colorless to amber liquid; [CAMEO] Grayish-white solid; Formulated as soluble and emulsifiable concentrates, liquid, granular, formulation intermediate, wettable powder, and pellets; [Reference #1]
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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Record name Triclopyr-triethylammonium
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CAS RN

57213-69-1
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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Record name Triclopyr triethylamine
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Record name Triclopyr-triethylammonium [ISO]
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Record name Triclopyr triethylamine salt
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Record name [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1)
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Record name TRICLOPYR-TRIETHYLAMMONIUM
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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